8-(Trifluoromethoxy)-1H-benzo[d][1,3]oxazin-2(4H)-one
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Overview
Description
8-(Trifluoromethoxy)-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that features a trifluoromethoxy group attached to a benzo[d][1,3]oxazin-2(4H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl triflate as a reagent, which can be prepared on a large scale and is stable in pure form or as a stock solution . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the trifluoromethoxylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(Trifluoromethoxy)-1H-benzo[d][1,3]oxazin-2(4H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Annulation Reactions: Catalyst-free annulations with sulfur ylides or α,β-unsaturated imines can yield 1,2-dihydroquinolines and 2,3-dihydropyrroles.
Common Reagents and Conditions
Trifluoromethyl Triflate: Used for introducing the trifluoromethoxy group.
Sulfur Ylides and α,β-Unsaturated Imines: Used in annulation reactions to form heterocyclic compounds.
Major Products
1,2-Dihydroquinolines: Formed from annulation reactions with sulfur ylides.
2,3-Dihydropyrroles: Formed from annulation reactions with α,β-unsaturated imines.
Scientific Research Applications
8-(Trifluoromethoxy)-1H-benzo[d][1,3]oxazin-2(4H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure and reactivity make it a valuable scaffold for the development of new pharmaceuticals.
Materials Science: Its trifluoromethoxy group imparts desirable properties such as increased lipophilicity and metabolic stability, making it useful in the design of advanced materials.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions due to its distinct chemical properties.
Mechanism of Action
The mechanism by which 8-(Trifluoromethoxy)-1H-benzo[d][1,3]oxazin-2(4H)-one exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethoxy (OCF3) Compounds: These compounds share the trifluoromethoxy group and exhibit similar chemical properties.
Trifluoromethylsulfonyl (SO2CF3) Compounds: These compounds contain a trifluoromethylsulfonyl group and are known for their potent biological activities.
Trifluoromethylthio (SCF3) Compounds: These compounds feature a trifluoromethylthio group and are used in various chemical and biological applications.
Uniqueness
8-(Trifluoromethoxy)-1H-benzo[d][1,3]oxazin-2(4H)-one is unique due to its specific combination of a trifluoromethoxy group with a benzo[d][1,3]oxazin-2(4H)-one core. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H6F3NO3 |
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Molecular Weight |
233.14 g/mol |
IUPAC Name |
8-(trifluoromethoxy)-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C9H6F3NO3/c10-9(11,12)16-6-3-1-2-5-4-15-8(14)13-7(5)6/h1-3H,4H2,(H,13,14) |
InChI Key |
YXWFYCNJHKYDIT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)OC(F)(F)F)NC(=O)O1 |
Origin of Product |
United States |
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